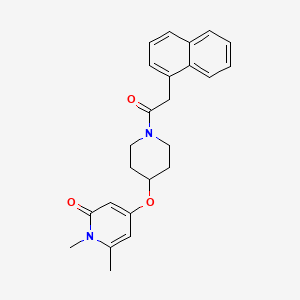
1,6-dimethyl-4-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)oxy)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-dimethyl-4-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C24H26N2O3 and its molecular weight is 390.483. The purity is usually 95%.
The exact mass of the compound 1,6-dimethyl-4-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,6-dimethyl-4-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)oxy)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-dimethyl-4-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)oxy)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Material Applications
Naphthalene derivatives have been extensively studied for their role in the development of conducting polymers. For example, Sotzing et al. (1996) explored the electrochemical polymerization of derivatized bis(pyrrol-2-yl) arylenes, including naphthalene derivatives, to produce polymers with low oxidation potentials, indicating their potential use in stable, electrically conducting forms (Sotzing et al., 1996). This research highlights the utility of naphthalene-based compounds in creating novel materials for electronic applications.
Medicinal Chemistry and Pharmacology
In medicinal chemistry, derivatives of naphthalene, especially those involving piperidine structures, have been investigated for their biological activities. For instance, compounds structurally similar to the query chemical have been studied for their sigma receptor binding affinities, demonstrating significant potential in neurological research and therapy (Berardi et al., 2005). These studies provide insights into the therapeutic applications of naphthalene and piperidine derivatives, potentially contributing to the development of new drugs.
Organic Synthesis and Chemical Reactions
The versatility of naphthalene derivatives in organic synthesis is well-documented. For example, the reaction of naphthalene derivatives with secondary amines has been explored to achieve selective binding and activity, suggesting a method for the functionalization of naphthalene-based compounds in a controlled manner (Sorokin et al., 2004). Additionally, research into the palladium-complex-promoted asymmetric synthesis of P-chiral pyridylphosphines showcases the application of naphthalene derivatives in creating chiral centers for asymmetric catalysis (He et al., 1998).
Propriétés
IUPAC Name |
1,6-dimethyl-4-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]oxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-17-14-21(16-23(27)25(17)2)29-20-10-12-26(13-11-20)24(28)15-19-8-5-7-18-6-3-4-9-22(18)19/h3-9,14,16,20H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYWXADKDXWWIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(azepan-1-ylsulfonyl)-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2594084.png)
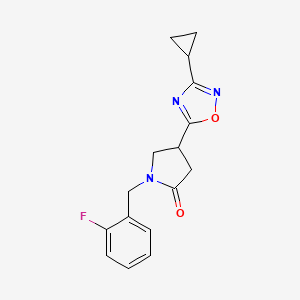
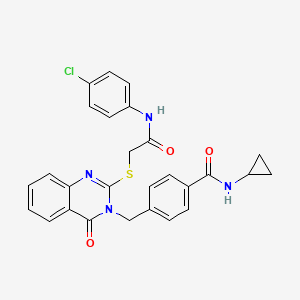
![2-(2-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2594091.png)

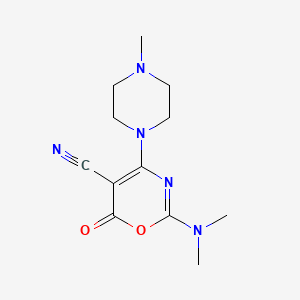



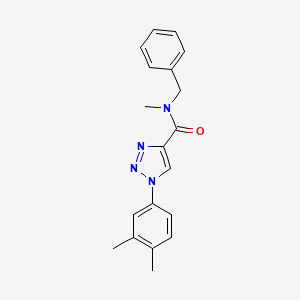
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2594101.png)

![7,7-Dimethyl-1-pyridin-4-yl-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-sulfonyl fluoride](/img/structure/B2594103.png)
![2-[(2-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole](/img/structure/B2594106.png)